2-Methyl-1-(oxolan-3-yl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

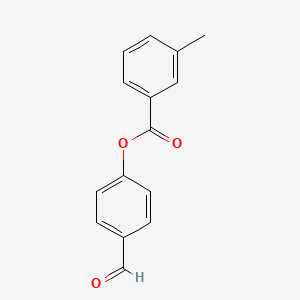

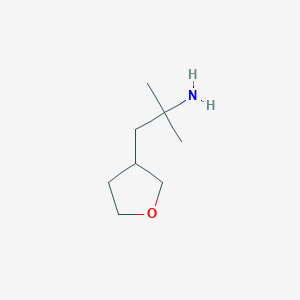

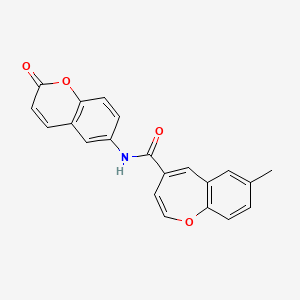

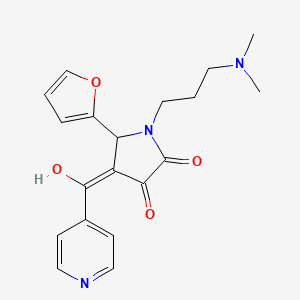

2-Methyl-1-(oxolan-3-yl)propan-2-amine is a chemical compound with the molecular formula C8H17NO . It is also known as N-(tetrahydro-2-furanylmethyl)-2-propanamine .

Molecular Structure Analysis

The molecular structure of this compound consists of a propan-2-amine group attached to an oxolan-3-yl group . The molecular weight of this compound is 143.23 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the sources I found .Scientific Research Applications

Stability and Degradation in CO2 Capture

A study on the stability of aqueous amine solutions, including 2-amino-2-methyl-1-propanol (AMP), explored their thermal and oxidative degradation in the context of CO2 capture. This research found that sterically hindered alkanolamines like AMP showed more resistance to thermal degradation compared to conventional amines. The presence of oxygen and CO2 significantly influenced the degree of degradation, suggesting potential for AMP in industrial CO2 capture applications, especially when used in blends, such as with piperazine to reduce oxidative degradation (Bougie & Iliuta, 2014).

Absorption of Carbon Dioxide

Research into the absorption of carbon dioxide into aqueous blends of AMP and diethanolamine highlighted the efficacy of these blends in CO2 capture. An experimental and theoretical investigation described the process using a combined mass transfer–reaction kinetics–equilibrium model, indicating the potential of AMP/DEA blends in enhancing CO2 absorption rates (Mandal, Biswas, & Bandyopadhyay, 2003).

Atmospheric Chemistry

A study on secondary organic aerosol formation from the reaction of primary aliphatic amines with NO3 radicals found significant aerosol mass yields. This research suggests implications for atmospheric chemistry, particularly in rural communities with elevated nighttime particulate matter loadings where NO3 levels are significant (Malloy et al., 2008).

Synthetic Applications

In synthetic chemistry, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been explored, leading to the formation of heterocyclic derivatives such as tetrahydrofuran and dioxolane. This research outlines a method for creating complex molecules from simpler precursors, showcasing the versatility of catalytic processes in organic synthesis (Bacchi et al., 2005).

Photosensitized Oxyimination of Alkenes

A novel metal-free photosensitization protocol for oxyimination of unactivated alkenes using oxime carbonate as a bifunctional source has been developed. This method allows for the regioselective introduction of both amine and alcohol functionalities into alkene substrates, demonstrating potential applications in the synthesis of high-value organic molecules (Patra et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-methyl-1-(oxolan-3-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,9)5-7-3-4-10-6-7/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUBTEFGDZCAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)

![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)

![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)

![2-chloro-N-{3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2882169.png)

![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)

![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)